2-[(Piperazin-1-yl)methyl]pyrazine
CAS No.: 1083300-35-9
Cat. No.: VC5046550
Molecular Formula: C9H14N4
Molecular Weight: 178.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083300-35-9 |
|---|---|
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.239 |
| IUPAC Name | 2-(piperazin-1-ylmethyl)pyrazine |
| Standard InChI | InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2 |
| Standard InChI Key | UMSBILFYXUYRGS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=NC=CN=C2 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
2-[(Piperazin-1-yl)methyl]pyrazine (CAS RN 34803-68-4) features a pyrazine ring substituted at the 2-position with a piperazinylmethyl group. The molecular formula is C₉H₁₄N₄, with a molar mass of 178.24 g/mol . Key structural identifiers include:
The piperazine moiety introduces conformational flexibility, enabling potential hydrogen bonding via its secondary amine groups, while the pyrazine core provides aromatic stability and π-π stacking capabilities .
Comparative Structural Analysis
While structurally similar to analogs like 2-methyl-3-(piperazin-1-yl)pyrazine (CID 45099710) , the methylene bridge in 2-[(piperazin-1-yl)methyl]pyrazine creates distinct electronic effects. Computational models suggest the spacer group reduces steric hindrance between the aromatic and aliphatic rings compared to direct nitrogen-linked derivatives .
| Parameter | Value | Source |
|---|---|---|
| Purity | >98.0% (GC) | |
| Physical State | White to yellow crystalline solid | |
| Melting Point | 47–51°C | |
| Storage Conditions | <15°C under inert gas | |
| Predicted CCS ([M+H]+) | 141.3 Ų |
The compound’s air sensitivity and hygroscopicity necessitate strict storage protocols .
Physicochemical Properties
Spectral Characteristics
While experimental NMR/IR data remain unpublished, computational predictions (PubChemLite ) highlight:
-
¹H NMR: Expected signals at δ 2.5–3.0 ppm (piperazine CH₂), 3.8–4.2 ppm (N-CH₂-pyrazine), and 8.3–8.7 ppm (pyrazine protons).
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Mass Spectrometry: Base peak at m/z 179.12912 ([M+H]+) with sodium adducts at m/z 201.11106 .
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predictions reveal charge-dependent CCS values:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.12912 | 141.3 |
| [M+Na]+ | 201.11106 | 154.0 |
| [M+NH4]+ | 196.15566 | 148.8 |
These metrics aid in LC-MS/MS method development for analytical workflows .
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